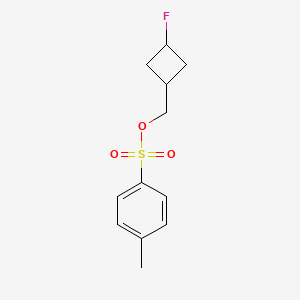

(3-Fluorocyclobutyl)methyl4-methylbenzene-1-sulfonate

Description

(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a fluorinated cyclobutane ring linked to a toluenesulfonate group. Its molecular formula is C₁₂H₁₅FO₃S (molecular weight: ~258.3 g/mol). The sulfonate group acts as a leaving group, making it valuable in alkylation or cross-coupling reactions.

Properties

Molecular Formula |

C12H15FO3S |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

(3-fluorocyclobutyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H15FO3S/c1-9-2-4-12(5-3-9)17(14,15)16-8-10-6-11(13)7-10/h2-5,10-11H,6-8H2,1H3 |

InChI Key |

KWKQXQAZOAPIDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate . The reaction conditions may include the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the cyclobutyl ring, followed by fluorination and sulfonation steps. The process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: Substitution reactions can occur at the fluorine or sulfonate positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Fluorinated or sulfonated derivatives.

Scientific Research Applications

(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Compound A : [(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate

- Molecular Formula: C₂₀H₂₂FNO₃S

- Key Features :

- Contains a piperidine ring with a 4-fluorophenyl substituent.

- Stereochemistry (R,S-configuration) may influence chiral interactions in drug design.

- The sulfonate group is attached to a piperidine-derived scaffold, differing from the cyclobutane core of the target compound.

- Applications : Likely explored in medicinal chemistry due to the piperidine moiety’s prevalence in CNS-active drugs.

Compound B : [1-(Trifluoromethyl)cyclopropyl]methyl 4-methylbenzene-1-sulfonate

- Molecular Formula : C₁₂H₁₃F₃O₃S

- Key Features: Cyclopropane ring substituted with a trifluoromethyl group, increasing electron-withdrawing effects. Molecular weight (294.29 g/mol) exceeds the target compound due to trifluoromethyl substitution.

- Applications : Enhanced reactivity in SN2 reactions due to trifluoromethyl’s electronegativity.

Compound C : (3,3-Dimethoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate

- Molecular Formula : C₁₅H₂₀O₆S₂

- Key Features :

- Dimethoxy groups on the cyclobutane ring improve solubility in polar solvents.

- Dual sulfonate groups enable bifunctional reactivity (e.g., cross-linking).

- Lower steric hindrance compared to the fluorinated cyclobutane in the target compound.

- Applications: Potential use in polymer chemistry or as a di-electrophile in multi-step syntheses.

Compound D : 4-{[(4-Fluorobenzenesulfonyl)amino]methyl}-N-(3-methylbutyl)benzamide

- Molecular Formula : C₂₀H₂₃FN₂O₃S

- Key Features: Sulfonamide group (vs. sulfonate ester in the target compound) offers hydrogen-bonding capability.

- Applications : Likely investigated in drug discovery for its dual sulfonamide-benzamide pharmacophore.

Physical and Chemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.